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molecular formula C11H10N2O4 B8354320 2-Amino-5-cyano-terephthalic acid dimethyl ester

2-Amino-5-cyano-terephthalic acid dimethyl ester

Cat. No. B8354320
M. Wt: 234.21 g/mol
InChI Key: WCNDXFTVYUORQQ-UHFFFAOYSA-N
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Patent
US08492427B2

Procedure details

2-Amino-5-bromo-terephthalic acid dimethyl ester (15.0 g, 52.1 mmol), zinc (II) cyanide (6.11 g, 52.1 mmol) and tetrakis(triphenylphosphine)palladium (0) (3.0 g, 2.6 mmol) were suspended in DMF (50 ml) and the resultant reaction mixture degassed was purged with argon. The reaction mixture was heated at 120° C. for 30 minutes then concentrated in vacuo. The resultant residue was triturated with hot water (100 ml) and the product collected by filtration to yield the title compound as a dark grey solid (12.0 g, 98%). 1H NMR (d6-DMSO, 400 MHz) 8.11 (1H, s), 7.62 (2H, br s), 7.52 (1H, s), 3.89 (3H, s), 3.85 (3H, s).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
zinc (II) cyanide
Quantity
6.11 g
Type
catalyst
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:13]=[C:12](Br)[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][C:5]=1[NH2:15].[CH3:17][N:18](C=O)C>[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:13]=[C:12]([C:17]#[N:18])[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][C:5]=1[NH2:15] |f:2.3.4,^1:30,32,51,70|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC(C1=C(C=C(C(=O)OC)C(=C1)Br)N)=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
zinc (II) cyanide
Quantity
6.11 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Four
Name
Quantity
3 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
degassed
CUSTOM
Type
CUSTOM
Details
was purged with argon
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant residue was triturated with hot water (100 ml)
FILTRATION
Type
FILTRATION
Details
the product collected by filtration

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C(=O)OC)C(=C1)C#N)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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